3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one is a heterocyclic compound that integrates a cyclopentanone structure with a 1,2,4-oxadiazole ring. This compound is notable for its potential applications in medicinal chemistry and materials science. The oxadiazole moiety is known for its biological activity, making this compound of interest for various scientific investigations.
The compound can be synthesized through various chemical methods, often involving the cyclization of appropriate precursors. The synthesis typically employs amidoximes and isatoic anhydrides under specific reaction conditions to yield the desired product.
3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one falls under the category of heterocycles due to the presence of nitrogen atoms in its oxadiazole ring. It is classified as an organic compound with potential pharmaceutical applications due to its bioactive properties.
The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one typically involves several key steps:
The synthesis may require optimization of parameters such as temperature and time to maximize yield and purity. Industrial methods may involve continuous flow reactors to enhance scalability and efficiency.
The molecular formula is CHNO, with a molecular weight of approximately 164.16 g/mol. The compound exhibits distinct spectral characteristics that can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one can participate in several chemical reactions:
Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane.
The mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one primarily involves its interaction with biological targets:
These interactions are crucial for understanding its potential therapeutic applications.
The compound typically appears as a solid at room temperature with specific melting points that can vary based on purity and synthesis conditions.
Key chemical properties include:
Relevant data from spectral analyses (NMR, IR) provide insights into functional groups and molecular interactions .
3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one has several scientific applications:
This compound's versatility makes it a valuable target for ongoing research in both academic and industrial settings.
The synthesis of 3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one relies on convergent strategies that couple cyclopentanone ring construction with late-stage oxadiazole annulation. A representative three-step approach begins with cyclopentanone carboxylate intermediates, which undergo hydrazide formation followed by cyclocondensation with nitrile derivatives. For example, ethyl cyclopentanone-3-carboxylate is treated with hydrazine hydrate to yield the corresponding hydrazide, which then reacts with acetyl nitrile in refluxing toluene to form the 3-methyl-1,2,4-oxadiazole ring [10]. This method typically achieves moderate yields (45–65%) due to competitive side reactions during cyclodehydration.
Alternative routes employ prefabricated oxadiazole units functionalized with reactive handles (e.g., bromomethyl groups) for subsequent coupling with cyclopentanone enolates. Palladium-catalyzed cross-coupling between 5-(bromomethyl)-3-methyl-1,2,4-oxadiazole and sodium cyclopentanone enolate has been reported, though yields remain suboptimal (<50%) due to enolate instability [4]. Microwave-assisted cyclocondensation significantly improves efficiency, reducing reaction times from hours to minutes while boosting yields by 15–20% [10].
Table 1: Multi-Step Synthesis Routes for 3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one
Strategy | Key Precursors | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Hydrazide Cyclization | Cyclopentanone hydrazide + Acetonitrile | Toluene, reflux, 12h | 45–65 | Atom economy, simple workup |
Cross-Coupling | Bromo-oxadiazole + Cyclopentanone enolate | Pd(dba)₂, THF, 60°C, 8h | 30–50 | Modular oxadiazole substitution |
Microwave Cyclocondensation | Amidoxime + Cyclopentanone carboxylic acid | DMF, 150°C, MW, 20 min | 60–80 | Rapid, high purity |
Benzohydrazide derivatives serve as versatile linchpins for constructing the 1,2,4-oxadiazole core. Cyclopentanone-functionalized carboxylic acids (e.g., 3-carboxycyclopentanone) react with monosubstituted hydrazides to form acyl hydrazide intermediates. Subsequent dehydrative cyclization with trimethyl orthoacetate or trifluoroacetic anhydride (TFAA) furnishes the 3-methyloxadiazole ring directly tethered to the cyclic ketone [10]. Critical to success is the protection of the ketone carbonyl as a ketal during harsh cyclization conditions to prevent aldol side reactions. Deprotection with aqueous HCl then regenerates the cyclopentanone.
Cyclic ketone precursors require strategic α-functionalization to enable conjugation with the oxadiazole. 2-Substituted cyclopentanones bearing carboxylic acid, ester, or nitrile groups at C3 are optimal, as their enolizable positions facilitate ring closure. Sterically hindered ketones (e.g., 2,2-dimethylcyclopentanone) show reduced reactivity due to impaired nucleophilicity at the α-position [4]. The mechanism proceeds through an O-acylisourea intermediate when carbodiimide activators (DCC) are used, followed by nucleophilic attack of the hydrazide nitrogen and cyclization:
Mechanistic Flowchart
Cyclopentanone-3-carboxylic acid → Activation (DCC) → O-Acylisourea → Nucleophilic addition by benzohydrazide → Acyl hydrazide → Cyclodehydration (TFAA) → 3-Methyl-1,2,4-oxadiazole
Cyclocondensation efficiency hinges on catalyst selection, solvent polarity, and temperature control. Copper(I) catalysts (e.g., CuOTf or Cu(MeCN)₄PF₆) enhance yields up to 72% in the cyclization of propargyl ynamide precursors with 1,2,5-oxadiazoles by facilitating vinyl cation formation [9]. Solvent screening reveals that polar aprotic media (DMF, NMP) outperform etheral or hydrocarbon solvents due to better dissolution of ionic intermediates. Notably, adding NaBArF₄ (sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) as a non-coordinating anion source stabilizes cationic intermediates, boosting yields by 15–20% [9].
Functional group tolerance studies demonstrate compatibility with:
Table 2: Optimized Cyclocondensation Parameters
Variable | Optimal Condition | Suboptimal Condition | Yield Impact |
---|---|---|---|
Catalyst | Cu(MeCN)₄PF₆ (10 mol%) | None | +53% yield |
Additive | NaBArF₄ (12 mol%) | NaOAc | +20% yield |
Solvent | Anhydrous DMF | Toluene | +25% yield |
Temperature | 120°C (MW) | 80°C (oil bath) | +30% yield, 80% time savings |
Atmosphere | N₂ | Air | +12% yield (prevents oxidation) |
Functional group incompatibilities include:
Table 3: Functional Group Compatibility in Oxadiazole Cyclocondensation
Functional Group | Compatibility | Yield Range (%) | Key Side Reactions | Mitigation Strategy |
---|---|---|---|---|
-NO₂ (aryl) | High | 60–76 | None significant | None required |
-CN | Moderate | 55–65 | Partial hydrolysis | Anhydrous conditions |
-Br | Low | 30–45 | Dehalogenation | Use Pd⁰ catalysts |
-NH₂ | Incompatible | <5 | Amide formation | Boc protection before reaction |
-CHO | Incompatible | <10 | Aldol condensation | Reduce to alcohol pre-synthesis |
Structural Note: The bicyclic architecture of 3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one (C₈H₁₀N₂O₂, MW 166.18 g/mol) positions the oxadiazole as a hydrogen-bond acceptor and the ketone as an electrophilic handle, enabling diverse pharmacophore derivatization [5] [6].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8